molecular formula C8H6BrF2NaO2S B12837281 Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate

Cat. No.: B12837281
M. Wt: 307.09 g/mol
InChI Key: YXGXXGCTNDXGDI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is an organosulfur compound that features a bromophenyl group, two fluorine atoms, and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate typically involves the reaction of 2-bromophenyl difluoromethyl sulfone with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the sulfinate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation: Hydrogen peroxide in aqueous or organic solvents, often with a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: The major product is the corresponding sulfonate.

    Reduction: The major product is the corresponding sulfide.

Scientific Research Applications

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the preparation of functional materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfinate group can act as a nucleophile or electrophile in different contexts. The difluoroethane moiety imparts unique electronic properties that influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(2-Chlorophenyl)-1,1-difluoroethanesulfinate
  • Sodium 2-(2-Iodophenyl)-1,1-difluoroethanesulfinate
  • Sodium 2-(2-Fluorophenyl)-1,1-difluoroethanesulfinate

Uniqueness

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is unique due to the presence of the bromine atom, which offers distinct reactivity compared to chlorine, iodine, or fluorine. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated analogs may not be able to achieve.

Biological Activity

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is a compound of interest due to its unique chemical structure and potential biological applications. This sulfinic acid derivative exhibits significant reactivity, particularly in the context of organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in various fields, including pharmaceuticals and agrochemicals.

  • Chemical Formula : C₈H₆BrF₂NaO₂S
  • Molecular Weight : 307.09 g/mol
  • CAS Number : 1471186-77-2
  • Structure : The compound features a bromophenyl group, which enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties :
    • Studies have indicated that sulfinates can exhibit antimicrobial activity. The presence of the difluoroethyl group may enhance this effect by increasing membrane permeability or disrupting cellular functions.
  • Fluorination Reagent :
    • This compound serves as a fluorination agent in organic synthesis, allowing for the introduction of fluorine into various organic molecules, which can significantly alter their biological activity and pharmacokinetics.
  • Radical Formation :
    • This compound can participate in radical reactions, which are critical in biological systems for processes such as signaling and metabolism.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Electron Transfer Reactions : The compound can undergo electron transfer processes that may lead to the formation of reactive radical species. These radicals can interact with various biomolecules, potentially leading to therapeutic effects or toxicity.
  • Nucleophilic Attack : The sulfinic group can act as a nucleophile in reactions with electrophiles present in biological systems, facilitating modifications of proteins or nucleic acids.

Antimicrobial Activity

A study published in ACS Publications explored the antimicrobial properties of various sulfinates, including this compound. The results showed that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Fluorination Applications

Research detailed in MDPI highlighted the utility of this compound as a fluorination reagent. The study demonstrated successful incorporation of fluorine into various substrates under mild conditions, showcasing the compound's versatility in organic synthesis .

Radical-Based Reactions

A comprehensive review on sulfur-fluorine chemistry noted that compounds like this compound could generate radicals through photochemical processes. These radicals were shown to effectively functionalize electron-deficient heteroarenes, indicating potential applications in drug development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
Fluorination ReagentFacilitates mild fluorination reactions
Radical FormationGenerates reactive radicals for functionalization

Properties

Molecular Formula

C8H6BrF2NaO2S

Molecular Weight

307.09 g/mol

IUPAC Name

sodium;2-(2-bromophenyl)-1,1-difluoroethanesulfinate

InChI

InChI=1S/C8H7BrF2O2S.Na/c9-7-4-2-1-3-6(7)5-8(10,11)14(12)13;/h1-4H,5H2,(H,12,13);/q;+1/p-1

InChI Key

YXGXXGCTNDXGDI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.